![molecular formula C11H10N2O2S B493833 2-(Quinazolin-4-ylthio)propanoic acid CAS No. 546062-56-0](/img/structure/B493833.png)
2-(Quinazolin-4-ylthio)propanoic acid
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Description
“2-(Quinazolin-4-ylthio)propanoic acid” is a biochemical compound used for proteomics research . It has a molecular formula of C11H10N2O2S and a molecular weight of 234.27 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Quinazolin-4-ylthio)propanoic acid” are characterized by its molecular formula C11H10N2O2S and molecular weight 234.27 . More specific properties such as melting point, boiling point, solubility, and others are not available in the current resources.Scientific Research Applications
Anti-Acute Myeloid Leukemia (AML) Activities
- Research on 2-(quinazolin-4-ylthio)thiazole derivatives led to the discovery of compounds with significant potency against FLT3-driven AML MV4-11 cells. Specifically, a compound showed complete tumor regression in an MV4-11 xenograft mouse model without obvious toxicity (Li et al., 2012).
Potential Antitumor Agents
- A study designed and synthesized derivatives of 2-(3-phenethyl-4(3H)quinazolin-2-ylthio) with remarkable antitumor activities, exhibiting growth inhibitory patterns against multiple cancer types including renal, colon, and breast cancer (Al-Suwaidan et al., 2013).
Antimicrobial and Anticancer Properties
- Tetrazolo[1,5-c]quinazoline-5-thione S-derivatives showed lethal antitumor activity against certain leukemia cell lines and moderate anticancer properties in others. These compounds were also tested for antimicrobial activities (Antypenko et al., 2012).
Renal Vasodilator Activity
- A compound, 3-[6,7-dihydroxy-4-methyl-(1H)-quinazoline-2-one-1-yl]propanoic acid, from a novel series was identified as a potent and selective renal vasodilator (Russell et al., 1992).
Antiviral Activity
- New (quinazolin-4-ylamino)methylphosphonates, synthesized through microwave irradiation, displayed weak to good anti-Tobacco mosaic virus (TMV) activity (Luo et al., 2012).
Corrosion Inhibition for Q235 Steel
- 2-(Quinolin-2-yl)quinazolin-4(3H)-one showed significant inhibitory effects on the corrosion of Q235 steel in hydrochloric acid, suggesting potential industrial applications (Zhang et al., 2016).
properties
IUPAC Name |
2-quinazolin-4-ylsulfanylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-7(11(14)15)16-10-8-4-2-3-5-9(8)12-6-13-10/h2-7H,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMDOUOBKCUKSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=NC=NC2=CC=CC=C21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Quinazolin-4-ylthio)propanoic acid |
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